Biochemical LDHA Inhibition: NCATS-SM1441 Exhibits ~1.4-Fold Superior Potency Compared to Lead Analog NCATS-SM1440
In a standardized 1536-well biochemical assay using recombinant human LDHA with NADH (0.06 mM) and sodium pyruvate (0.2 mM), NCATS-SM1441 (compound 52) achieved an IC₅₀ of 40 nM, whereas the closely related lead analog NCATS-SM1440 (compound 43) exhibited an IC₅₀ of 57 nM under identical assay conditions [1]. This represents a 30% improvement in biochemical potency for NCATS-SM1441. The enhanced potency is attributed to the 5-methylthiophen-2-yl ethynyl substituent, which optimizes occupancy of the hydrophobic pocket adjacent to the LDHA active site [1].
| Evidence Dimension | Biochemical LDHA IC₅₀ |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | NCATS-SM1440 (compound 43): 57 nM |
| Quantified Difference | 1.4-fold lower IC₅₀ (30% improvement in potency) |
| Conditions | Recombinant human LDHA, 0.06 mM NADH, 0.2 mM sodium pyruvate, 5 min incubation, 1536-well format, n=3 |
Why This Matters
This direct head-to-head comparison within the same chemical series establishes NCATS-SM1441 as the more potent biochemical tool for studies requiring maximal LDHA inhibition at lower compound concentrations.
- [1] Rai G, Urban DJ, Mott BT, et al. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. J Med Chem. 2020;63(19):10984-11011. (Table 3, compound 52 vs. 43) View Source
